苯基己基甲基氯硅烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

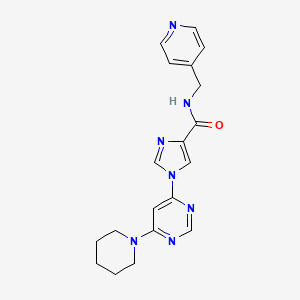

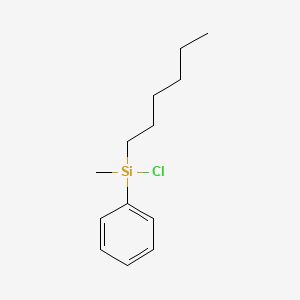

Phenylhexylmethyl chlorosilane is an organosilicon compound used in scientific research and industrial applications. It is a chlorosilane with a phenyl group, a hexyl group, and a methyl group attached to the silicon atom. The molecular formula of Phenylhexylmethyl chlorosilane is C13H21ClSi .

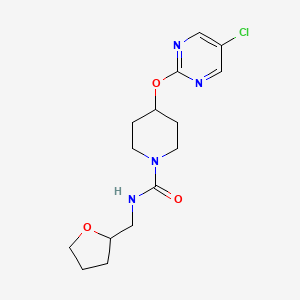

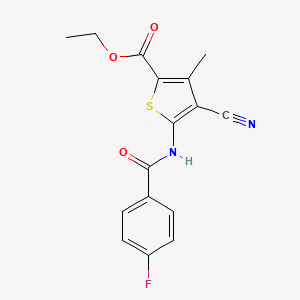

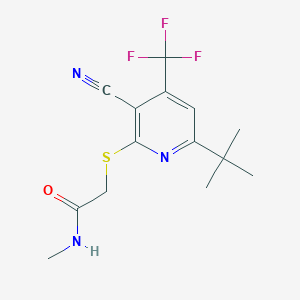

Molecular Structure Analysis

Phenylhexylmethyl chlorosilane has a molecular weight of 240.84400 . The structure includes a silicon atom to which a phenyl group, a hexyl group, and a methyl group are attached.

Chemical Reactions Analysis

Chlorosilanes, including Phenylhexylmethyl chlorosilane, can undergo various reactions. For instance, they can be oxidized when encapsulated inside a silicon oxide cell previously prepared in an argon atmosphere . Also, the hydrolysis of chlorosilanes has been studied computationally .

Physical and Chemical Properties Analysis

Phenylhexylmethyl chlorosilane has a density of 0.95 g/cm3 and a boiling point of 292.2ºC at 760 mmHg . The melting point is not available .

科学研究应用

表面改性和分析

有机硅烷,包括氯硅烷,被广泛用于表面改性,以改变各种材料的性能。例如,用氯硅烷对天然矿物进行表面改性,增强了其对非极性芳香族污染物的吸附能力,展示了其在环境净化技术中的潜力(Huttenloch, Roehl, & Czurda, 2001)。类似地,由三氯硅烷获得的硅网络聚合物由于其高维网络结构而显示出独特的光学性质,表明在材料科学中具有应用前景(Furukawa, Fujino, & Matsumoto, 1990)。

色谱

有机硅烷化合物是色谱材料发展的组成部分。利用有机硅烷处理过的表面的反相色谱柱,为治疗剂和其他化合物的分离提供了更高的分辨率,表明其在药物分析中的重要性(Honigberg, Stewart, Smith, & Hester, 1975)。

聚合物纳米复合材料

在聚合物纳米复合材料中使用有机硅烷改性埃洛石纳米管(HNT)显著影响材料的力学性能。这证明了有机硅烷在增强材料性能中的作用,适用于包括汽车和航空航天部件在内的各种应用(Carli, Daitx, Soares, Crespo, & Mauler, 2014)。

环境技术

用有机硅烷表面改性的材料显示出对芳香族化合物的增强吸附能力,表明其在水处理和环境修复中的用途。特别是用含苯基的氯硅烷进行改性,已证明对芳香族化合物具有更高的亲和力,为从水中去除污染物提供了潜在途径(Huttenloch, Roehl, & Czurda, 2001)。

安全和危害

未来方向

The future of chlorosilanes, including Phenylhexylmethyl chlorosilane, seems promising. The global Chlorosilane market is expected to reach USD 31.1 billion by 2030, growing at a CAGR of 21% from 2021 to 2030 . This growth is driven by the increasing supply of solar generation plants around developing regions and increasing concerns linked with global warming .

作用机制

Target of Action

Phenylhexylmethyl chlorosilane is a type of chlorosilane, a group of compounds that have been widely used in various industries due to their reactivity and versatility . The primary targets of Phenylhexylmethyl chlorosilane are likely to be similar to other chlorosilanes, which include various organic and inorganic substances that can react with the chlorosilane group . .

Mode of Action

The mode of action of Phenylhexylmethyl chlorosilane is primarily through its reactivity with other substances. Chlorosilanes, including Phenylhexylmethyl chlorosilane, are known to readily react with water to form corrosive and toxic hydrogen chloride gas and hydrochloric acid . This reaction is a key aspect of their mode of action.

Biochemical Pathways

For example, chlorosilanes have been found to catalyze the redistribution reaction of hydrosilane and chlorosilane in different solvents to produce hydrochlorosilanes .

Result of Action

Inhalation of chlorosilane vapors or hydrochloric acid vapors or mist may cause irritation of and/or damage to the respiratory tract .

Action Environment

The action of Phenylhexylmethyl chlorosilane can be influenced by various environmental factors. For example, the presence of water can trigger the hydrolysis of chlorosilanes, leading to the formation of hydrogen chloride gas and hydrochloric acid . Additionally, the reaction of Phenylhexylmethyl chlorosilane can be affected by the presence of other substances, such as solvents, that can interact with the chlorosilane group .

属性

IUPAC Name |

chloro-hexyl-methyl-phenylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21ClSi/c1-3-4-5-9-12-15(2,14)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAAMDYFQRZLBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](C)(C1=CC=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclopropyl-3-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)urea](/img/structure/B2861428.png)

![5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2861434.png)

![tert-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2861435.png)

![8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonylquinoline](/img/structure/B2861438.png)